2-(3-Fluorophenoxy)-5-nitropyridine
Description
2-(3-Fluorophenoxy)-5-nitropyridine (CAS: 1386297-91-1; MFCD09909418) is a pyridine derivative featuring a nitro group at the 5-position and a 3-fluorophenoxy substituent at the 2-position. Its structure combines electron-withdrawing (nitro) and electron-donating (ether-linked fluorophenoxy) groups, making it a versatile intermediate in organic synthesis and medicinal chemistry. The fluorine atom enhances lipophilicity and modulates electronic effects, while the nitro group facilitates electrophilic substitution reactions .
Properties
IUPAC Name |
2-(3-fluorophenoxy)-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-8-2-1-3-10(6-8)17-11-5-4-9(7-13-11)14(15)16/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTOTRWSIARZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenoxy)-5-nitropyridine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Fluorophenoxy Substitution: The nitropyridine intermediate is then reacted with 3-fluorophenol in the presence of a suitable base, such as potassium carbonate, to form the desired this compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, automated control of reaction parameters, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenoxy)-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, to form quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 2-(3-Fluorophenoxy)-5-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the phenoxy group.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 2-(3-fluorophenoxy)-5-nitropyridine exhibit promising antimicrobial properties. In particular, studies have shown that certain derivatives possess potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL. These findings suggest that the compound could serve as a lead structure for developing new antitubercular agents .
Anticancer Potential
While initial assessments indicated that some derivatives did not exhibit significant inhibitory effects on various tumor cell lines, ongoing research focuses on optimizing these compounds to enhance their efficacy against cancer cells. The structure-activity relationship (SAR) studies are particularly important in identifying modifications that could improve biological activity .
Reactivity and Functionalization
The presence of both the fluorophenoxy and nitro groups in this compound makes it a versatile intermediate for further chemical transformations. Nucleophilic substitution reactions involving this compound have been explored extensively, particularly with sulfur nucleophiles. The regioselectivity of these reactions is influenced by the positioning of substituents, allowing for the synthesis of novel pyridine derivatives .
Building Block for Pharmaceuticals
The compound serves as a building block in the synthesis of various biologically active compounds. Its derivatives are utilized as precursors in drug discovery processes, emphasizing its importance in pharmaceutical chemistry .
Photophysical Properties
The photophysical characteristics of this compound have been studied to assess its potential applications in organic electronics and photonic devices. The compound exhibits notable shifts in absorption spectra depending on its substituents, indicating that it may be suitable for applications requiring specific light absorption properties.
Summary of Research Findings
Case Study: Antitubercular Activity
A study synthesized various derivatives based on the this compound scaffold and evaluated their activity against M. tuberculosis. The most effective derivative demonstrated an MIC of 4 µg/mL, highlighting the scaffold's potential for further development into therapeutic agents against resistant strains of tuberculosis .
Future Research Directions
Future research should focus on:
- Expanding the SAR studies to identify more potent derivatives.
- Exploring the compound's interactions with biological targets to elucidate mechanisms of action.
- Investigating its applications in materials science, particularly in developing organic electronic devices.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorophenoxy and nitro groups can influence the compound’s electronic properties, enhancing its binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can interact with receptors on cell surfaces, affecting signal transduction pathways.
Comparison with Similar Compounds
Positional Isomers: Fluorophenoxy Substitution
- 2-(4-Fluorophenoxy)-5-nitropyridine (CAS: 31011-26-4): This isomer differs in the fluorine position on the phenoxy ring (para vs. meta). However, the meta-fluoro configuration in 2-(3-fluorophenoxy)-5-nitropyridine may enhance electronic delocalization, affecting reactivity in cross-coupling reactions .
- 2-(2-Fluorophenoxy)-5-nitropyridine: Ortho-substitution introduces steric constraints, which could lower thermal stability compared to the meta- and para-isomers. No direct data is available, but analogous compounds suggest reduced solubility due to hindered molecular packing .
Table 1: Comparison of Fluorophenoxy Isomers
Substituent Variants: Functional Group Modifications
- 2-(Benzyloxy)-5-nitropyridine (CAS: 75926-54-4): Replacing fluorophenoxy with benzyloxy introduces a bulkier, less electronegative group. The benzyl group also offers sites for further functionalization, unlike the fluorine atom .
- 2-(Ethylthio)-5-nitropyridine (CAS: 107756-05-8): The ethylthio group (–S–C₂H₅) introduces sulfur, enhancing nucleophilicity. This compound is more reactive in thiol-disulfide exchange reactions compared to the ether-linked 2-(3-fluorophenoxy) analog .
Table 2: Substituent Effects on Properties
Complex Derivatives: Multi-Substituted Pyridines
- 2-{2-(tert-Butyl)-4-[(5-nitro-2-pyridyl)oxy]phenoxy}-5-nitropyridine: This derivative includes a tert-butyl group and a second nitropyridyl moiety. The dual nitro groups enhance electrophilicity, making it suitable for multi-step syntheses .
Biological Activity
2-(3-Fluorophenoxy)-5-nitropyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its antitubercular, anticancer, and neuroprotective properties.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-fluorophenol with 5-nitropyridine derivatives through various coupling methods. These synthetic routes can be optimized for yield and purity, allowing for the generation of derivatives that may enhance biological activity.
Antimycobacterial Activity
Recent studies have highlighted the antitubercular properties of compounds related to this compound. For instance, a series of derivatives demonstrated significant activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. Notably, one derivative exhibited an MIC of 4 μg/mL against both rifampicin-resistant and isoniazid-resistant strains, indicating a promising lead for drug development against resistant tuberculosis strains .
Table 1: Antitubercular Activity of Derivatives
| Compound | MIC (μg/mL) | Activity Against Resistant Strains |
|---|---|---|
| 3m | 4 | Rifampicin-resistant: 4 μg/mL |
| Isoniazid-resistant: 32 μg/mL | ||
| Other | 16-64 | Variable |
Anticancer Activity
In addition to its antimycobacterial effects, compounds related to this structure have shown potential in anticancer applications. For example, derivatives have been tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Some compounds exhibited IC50 values as low as 6.6 μM against A549 cells, suggesting significant cytotoxicity .
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF7 | X | 13.73 ± 2.32 |
| A549 | Y | 6.6 ± 0.6 |
| HepG2 | Z | 0.56 ± 0.01 |
Neuroprotective Effects
The neuroprotective potential of phenoxy-substituted pyridines has been explored concerning neurodegenerative disorders. Compounds featuring the phenoxy moiety have been linked to inhibition of amyloid-beta aggregation and modulation of neurotransmitter receptors, suggesting their utility in treating conditions like Alzheimer's disease .
Table 3: Neuroprotective Activity Indicators
| Compound | Target Receptor/Activity | EC50/Ki (nM) |
|---|---|---|
| A | H3R (histamine receptor) | Ki = 8.8 |
| B | RAGE (receptor for advanced glycation end products) | IC50 = 1.9 |
Case Studies
A notable case study involved the evaluation of a derivative's efficacy against M. tuberculosis in clinical isolates. The compound demonstrated robust activity against both drug-sensitive and resistant strains, supporting its potential as a candidate for further development in tuberculosis therapy .
Another study focused on the anticancer properties where a series of phenoxy-containing compounds were evaluated for their ability to induce apoptosis in cancer cells. The most promising candidates not only inhibited cell proliferation but also triggered apoptotic pathways, highlighting their therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
